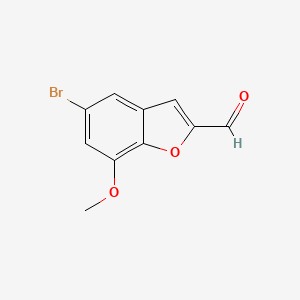

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrO3 . It has a molecular weight of 255.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrO3/c1-13-9-4-7(11)2-6-3-8(5-12)14-10(6)9/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Crystallographic Insights

5-Bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone, a structurally similar compound, has been studied for its molecular pairing and hydrogen bonding, forming ribbons linked into structures. This crystallographic analysis offers insights into potential applications in material science and structural chemistry (Ali, Halim, & Ng, 2005).

Natural Compound Isolation and Synthesis

Research on naturally occurring benzofurans has led to the isolation and structure elucidation of compounds with significant biological activity, such as adenosine A1 receptor ligands. This highlights the potential for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde in drug discovery and development (Yang et al., 1991).

Composite Material Development

The incorporation of π-conjugated polymers into silica, utilizing related benzofuran derivatives, underscores the utility of this compound in creating novel composite materials. Such composites have potential applications in electronics and photonics (Kubo et al., 2005).

Synthetic Methodology and Chemical Synthesis

An efficient synthesis of benzofuran adenosine antagonist XH-14, which involves the use of related benzofuran carbaldehydes, demonstrates the role of this compound in advancing synthetic chemistry techniques and facilitating the development of pharmacologically active compounds (Hutchinson, Luetjens, & Scammells, 1997).

Analytical Chemistry and Metabolite Identification

Studies on the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, can guide research into the metabolic pathways, bioactivity, and potential toxicological aspects of this compound, enhancing our understanding of its pharmacokinetics and safety profile (Kanamori et al., 2002).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a in the presence of the receptor 5-ht7 .

Mode of Action

Based on the behavior of similar compounds, it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biochemical pathways, including those related to inflammation, cancer, hiv, diabetes, hypertension, and more .

Result of Action

Similar compounds have shown significant activity, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . .

Propriétés

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-9-4-7(11)2-6-3-8(5-12)14-10(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVPFNDYDBWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)

![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2896176.png)

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)